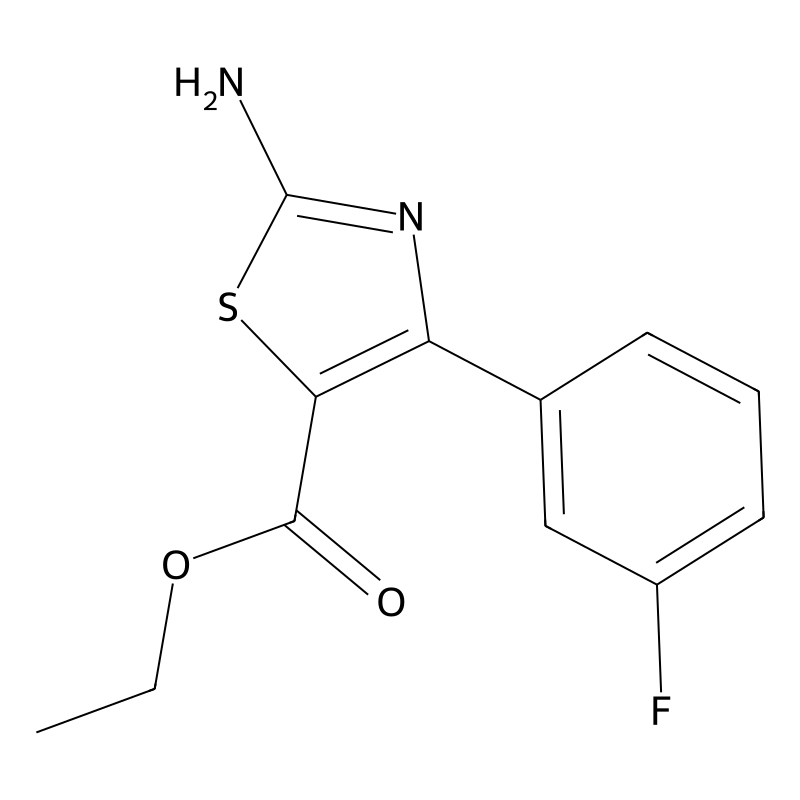

Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer Drug Discovery

Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate is an organic compound characterized by its thiazole ring structure, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The molecular formula for this compound is , and its molecular weight is approximately 266.30 g/mol . The compound features an ethyl ester group, an amino group, and a fluorinated phenyl substituent, which contribute to its chemical reactivity and biological activity.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, reacting with electrophiles.

- Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

- Electrophilic Aromatic Substitution: The fluorinated phenyl ring may undergo electrophilic substitution due to the activating effects of the amino group.

Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate exhibits significant biological activities, particularly in pharmacology. Preliminary studies suggest that it may possess:

- Antimicrobial Properties: Some thiazole derivatives have been reported to exhibit antibacterial and antifungal activities.

- Anticancer Activity: Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: The presence of the amino group may enhance its ability to modulate inflammatory responses.

The synthesis of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate typically involves multi-step synthetic pathways:

- Formation of Thiazole Ring: A precursor containing a thioketone and an amine can be cyclized to form the thiazole ring.

- Introduction of Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions.

- Esterification: The final step involves reacting the thiazole carboxylic acid with ethanol in the presence of a catalyst to form the ethyl ester.

Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.

- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against various pathogens.

- Research Reagents: Utilized in biochemical assays to study enzyme interactions or metabolic pathways.

Research on interaction studies involving Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate focuses on its binding affinities with various biological targets:

- Protein-Ligand Interactions: Studies may reveal how this compound interacts with specific proteins involved in disease pathways.

- Enzyme Inhibition: Investigations into whether this compound can inhibit enzymes related to cancer progression or microbial resistance.

Several compounds share structural similarities with Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate. These include:

Uniqueness

Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and the positioning of the fluorine atom, which may influence its biological activity and pharmacological properties differently compared to similar compounds.